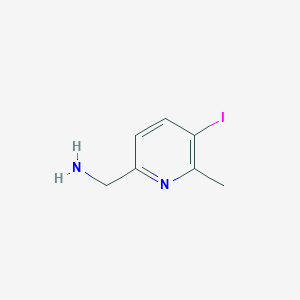
(5-Iodo-6-methylpyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Iodo-6-methylpyridin-2-yl)methanamine is a halogenated heterocyclic compound with the molecular formula C6H7IN2 It is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a methanamine group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodo-6-methylpyridin-2-yl)methanamine typically involves the iodination of 6-methylpyridin-2-ylmethanamine. One common method is the electrophilic substitution reaction where iodine is introduced to the pyridine ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: The compound can be reduced to remove the iodine atom, forming 6-methylpyridin-2-ylmethanamine.
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium thiocyanate.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 6-Methylpyridin-2-ylmethanamine.
Substitution: Various substituted pyridin-2-ylmethanamines depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Iodo-6-methylpyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in the study of enzyme mechanisms and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5-Iodo-6-methylpyridin-2-yl)methanamine largely depends on its interaction with biological targets. It can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The presence of the iodine atom can enhance its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
- 5-Iodo-4-methyl-pyridin-2-ylamine
- 5-Iodo-3-methyl-pyridin-2-ylamine
- 6-Iodo-pyridin-2-ylamine
Comparison: (5-Iodo-6-methylpyridin-2-yl)methanamine is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a distinct entity in the realm of heterocyclic chemistry.
Propriétés
Formule moléculaire |
C7H9IN2 |
|---|---|
Poids moléculaire |
248.06 g/mol |
Nom IUPAC |
(5-iodo-6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9IN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,4,9H2,1H3 |
Clé InChI |
BVXLECWOKVLVIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)CN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




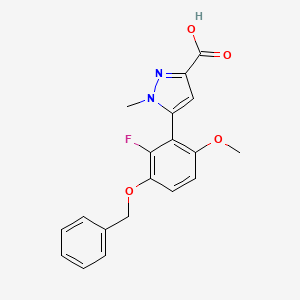

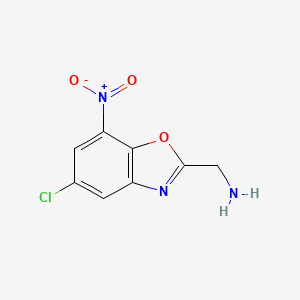
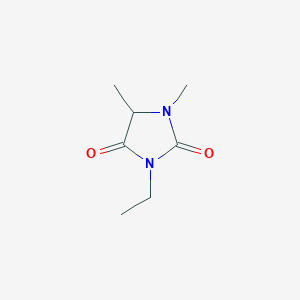

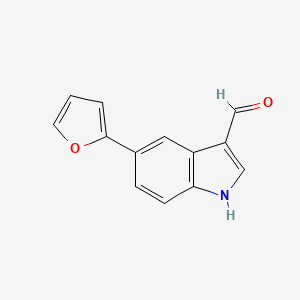
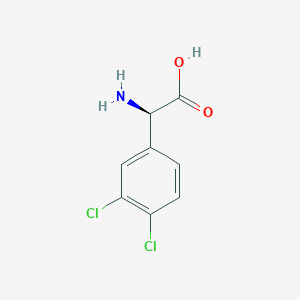

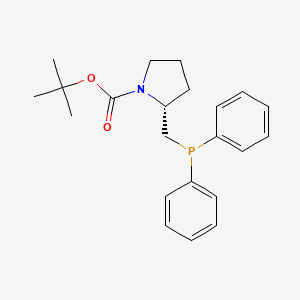
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B15199847.png)
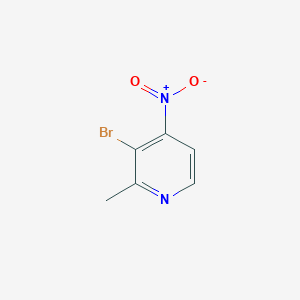
![2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15199895.png)
